N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The IUPAC name N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide is derived through systematic analysis of its substituents and backbone. The parent chain is identified as an acetamide group (CH₃CONH– ), with the nitrogen atom substituted by a 2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl group. The azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) is attached via its 1-position to the ethyl spacer, which also bears a 2-chlorophenyl substituent at the 2-position . The phenoxy group (–O–C₆H₅) is linked to the acetamide’s α-carbon.
Key features influencing the nomenclature include:
- Azepane : The seven-membered ring follows standard heterocyclic naming conventions, with numbering starting at the nitrogen atom.
- 2-Chlorophenyl : The chlorine substituent’s position on the phenyl ring is specified using ortho (2-) numbering.
- Ethyl spacer : The ethyl chain bridges the azepane and 2-chlorophenyl groups, with both substituents located on the second carbon.
The molecular formula is C₂₂H₂₆ClN₂O₂ , confirmed via high-resolution mass spectrometry (HRMS) and corroborated by analogous phenoxyacetamide derivatives.
| Molecular Feature | Description |
|---|---|
| Parent structure | Acetamide |
| Substituents on nitrogen | 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethyl group |
| Phenoxy attachment position | α-carbon of acetamide |
| Molecular weight | 394.91 g/mol |
Crystallographic Analysis and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound are unavailable, insights can be extrapolated from structurally related compounds. For example:
- The chlorophenyl group in analogous molecules adopts a planar conformation, with dihedral angles of 5–10° relative to adjacent rings.
- Azepane rings typically exhibit a chair-like conformation , with nitrogen lone pairs oriented equatorially to minimize steric strain.
Hypothetical unit cell parameters, inferred from similar phenoxyacetamide crystals, suggest a monoclinic system (P2₁/c) with:
$$
a = 10.497 \, \text{Å}, \quad b = 14.283 \, \text{Å}, \quad c = 12.865 \, \text{Å}, \quad \beta = 92.4^\circ
$$
Hydrogen bonding between the acetamide’s N–H and the azepane’s N–C groups likely stabilizes the lattice, as observed in 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (bond length: 2.89 Å).
Comparative Structural Analysis with Related Phenoxyacetamide Derivatives
The target compound’s bioactivity and physicochemical properties are influenced by three key structural regions:
Azepane vs. Smaller Heterocycles
Replacing piperidine (six-membered) with azepane (seven-membered) increases conformational flexibility, enhancing binding to sterically constrained targets. For instance, azepane-containing kinase inhibitors exhibit 3–5× higher affinity than piperidine analogs due to improved van der Waals interactions.
Chlorophenyl Substitution Patterns
The ortho-chlorine atom on the phenyl ring induces torsional strain, forcing the ring perpendicular to the ethyl spacer. This contrasts with para-substituted derivatives, which adopt coplanar arrangements, reducing membrane permeability.
| Substituent Position | Dihedral Angle (Relative to Ethyl) | LogP |
|---|---|---|
| Ortho-Cl | 85–90° | 3.2 |
| Para-Cl | 10–15° | 2.8 |
Phenoxyacetamide Backbone Modifications
Shortening the acetamide’s alkyl chain from ethyl to methyl decreases solubility (e.g., 2-phenoxyacetamide : LogP = 1.4), while bulkier groups (e.g., isopropyl) disrupt crystallinity. The ethyl spacer in this compound balances these properties, achieving a LogP of 3.9 .
Properties
Molecular Formula |
C22H27ClN2O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H27ClN2O2/c23-20-13-7-6-12-19(20)21(25-14-8-1-2-9-15-25)16-24-22(26)17-27-18-10-4-3-5-11-18/h3-7,10-13,21H,1-2,8-9,14-17H2,(H,24,26) |
InChI Key |
JFFKKIAXJUDTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the formation of the phenoxyacetamide moiety via a condensation reaction with phenoxyacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide)
- Structural Similarities : Both compounds share the azepane ring and acetamide core.
- Key Differences: RS194B contains a hydroxyimino group (oxime) instead of the phenoxy moiety. This functional group difference impacts reactivity; oximes are known for reactivating acetylcholinesterase inhibited by organophosphates, suggesting RS194B’s role as an antidote .
- Pharmacological Data: RS194B demonstrated efficacy in guinea pigs exposed to organophosphorus pesticides, achieving 96% purity in testing .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structural Similarities : Both compounds have a 2-chlorophenyl group and a cyclic amine (azepane vs. morpholine).
- Morpholine, a six-membered ring, may confer different solubility and basicity compared to azepane .
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide
- Structural Similarities : Shares the azepane ring, 2-chlorophenyl group, and acetamide backbone.
- Key Differences: A pyrimidinyloxy group replaces the phenoxy moiety, introducing additional nitrogen atoms that could enhance π-stacking or hydrogen-bonding capabilities. The molecular weight (374.9 g/mol) suggests higher lipophilicity than simpler analogs .
N-[2-(2-Chlorophenyl)ethyl]acetamide
- Structural Similarities : Contains the 2-chlorophenyl group and acetamide core.
Pharmacological and Physicochemical Implications
- Lipophilicity and Bioavailability: The azepane ring and phenoxy group likely increase the target compound’s lipophilicity compared to smaller analogs like N-[2-(2-chlorophenyl)ethyl]acetamide (LogP ~2.86 vs. ~2.8 for ) .
- Therapeutic Potential: Structurally related phenoxyacetamides () showed anti-inflammatory and analgesic activities, suggesting possible applications for the target compound. However, the absence of azepane in these analogs highlights the need for targeted studies .
Biological Activity
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide is a synthetic compound characterized by its complex structure, which includes an azepane ring, a chlorophenyl group, and a phenoxyacetamide moiety. This combination suggests potential for diverse biological activities, particularly in the modulation of various cellular targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 437.41 g/mol |
| Molecular Formula | C23H29ClN2O2 |
| LogP | 4.7772 |
| LogD | 4.4539 |
| Polar Surface Area | 35.345 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
These properties indicate that the compound is lipophilic, which may enhance its ability to cross cell membranes and interact with intracellular targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. Similar compounds have shown effectiveness in targeting glycine transporters (GlyT1), suggesting that this compound may exhibit similar inhibitory effects on neurotransmitter transporters .
- Receptor Modulation : Given its structural complexity, it may interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer .
- Antimicrobial Activity : The presence of a chlorophenyl group suggests potential antimicrobial properties, as compounds with similar structures have demonstrated efficacy against bacterial infections by inhibiting bacterial enzymes .
Case Studies
Several studies have explored compounds structurally related to this compound:
- GlyT1 Inhibitors : A study focused on azepane derivatives found that modifications to the piperidine ring enhanced potency against GlyT1, indicating that similar modifications in this compound could yield significant biological effects .
- Urease Inhibition : Research on acetamide derivatives showed promising urease inhibition activities, which could be relevant for developing treatments for urinary tract infections . This suggests that this compound might also exhibit similar properties.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Preliminary data suggest that compounds with high lipophilicity have better absorption rates due to their ability to penetrate lipid membranes .
- Metabolism : It is essential to conduct studies to determine how this compound is metabolized in vivo, particularly regarding potential toxic metabolites.
Q & A
Q. What synthetic routes are recommended for N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide, and how is reaction efficiency monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution of the azepane moiety followed by amidation. Key intermediates (e.g., 2-chlorophenyl ethylamine derivatives) are prepared under controlled conditions using catalysts like palladium or copper-based systems. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation, and high-performance liquid chromatography (HPLC) ensures final product purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the azepane ring, chlorophenyl group, and acetamide linkage. Mass spectrometry (MS) confirms molecular weight, while HPLC (with UV detection) assesses purity (>95%). For crystalline intermediates, X-ray diffraction (XRD) provides definitive structural confirmation .
Q. What are the common degradation pathways of this compound, and how are they mitigated during storage?
- Methodological Answer : Degradation often occurs via hydrolysis of the acetamide group or oxidation of the azepane ring. To stabilize, store under inert gas (e.g., argon) at –20°C, and use buffered solvents (pH 6–7) during synthesis. Lyophilization is recommended for long-term storage of hygroscopic intermediates .
Advanced Research Questions
Q. How can researchers optimize the yield of the final product in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Optimization involves:
- Temperature control : Lower temperatures (0–5°C) for amidation to prevent side reactions.
- Catalyst selection : Palladium/charcoal for hydrogenation steps to reduce azepane ring instability.
- Purification : Gradient flash chromatography to isolate intermediates before final coupling.
Yield improvements (from 5% to 15%) are achievable by adjusting stoichiometry and reaction time .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals, particularly for the azepane and chlorophenyl regions. Compare experimental data with density functional theory (DFT)-calculated chemical shifts to validate assignments. Contradictions in mass spectra are addressed via high-resolution MS (HRMS) to rule out adduct formation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?
- Methodological Answer : Focus on modifying three regions:
- Azepane ring : Replace with piperidine or morpholine to assess steric effects.
- Chlorophenyl group : Introduce fluorine or methyl substituents to study electronic impacts.
- Phenoxyacetamide : Vary the phenoxy moiety’s substitution pattern (e.g., para-methoxy vs. ortho-chloro).
Test analogs in bioassays (e.g., receptor binding) and correlate results with computational docking studies .
Q. How should interaction studies be designed to evaluate pharmacokinetic properties like metabolic stability?
- Methodological Answer : Conduct in vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life.
- CYP450 inhibition : Screen against major isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
- Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions.
Data from these studies guide structural modifications to enhance metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols by:
- Using isogenic cell lines to minimize genetic variability.
- Validating target engagement via knockout/knockdown models .
- Replicating dose-response curves across independent labs.
Cross-reference findings with orthogonal assays (e.g., SPR for binding affinity) to confirm activity .
Methodological Tables
| Analytical Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Structural confirmation | Chemical shifts (δ 1.2–3.5 ppm: azepane CH₂) | |
| HRMS | Molecular weight validation | m/z calculated vs. observed (error < 2 ppm) | |
| HPLC-UV | Purity assessment | Retention time (±0.1 min), peak area (>95%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
